molecular formula C15H17Cl2NO3 B359351 Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate CAS No. 349616-88-2

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate

Katalognummer: B359351
CAS-Nummer: 349616-88-2
Molekulargewicht: 330.2g/mol
InChI-Schlüssel: NTSBEISTXBQOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C15H17Cl2NO3 It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a dichlorobenzoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1-(3,4-dichlorobenzoyl)-4-piperidinecarboxylate
  • 3,5-Dichlorobenzamide derivatives

Uniqueness

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

349616-88-2

Molekularformel

C15H17Cl2NO3

Molekulargewicht

330.2g/mol

IUPAC-Name

ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)11-4-3-7-18(9-11)14(19)10-5-6-12(16)13(17)8-10/h5-6,8,11H,2-4,7,9H2,1H3

InChI-Schlüssel

NTSBEISTXBQOLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.